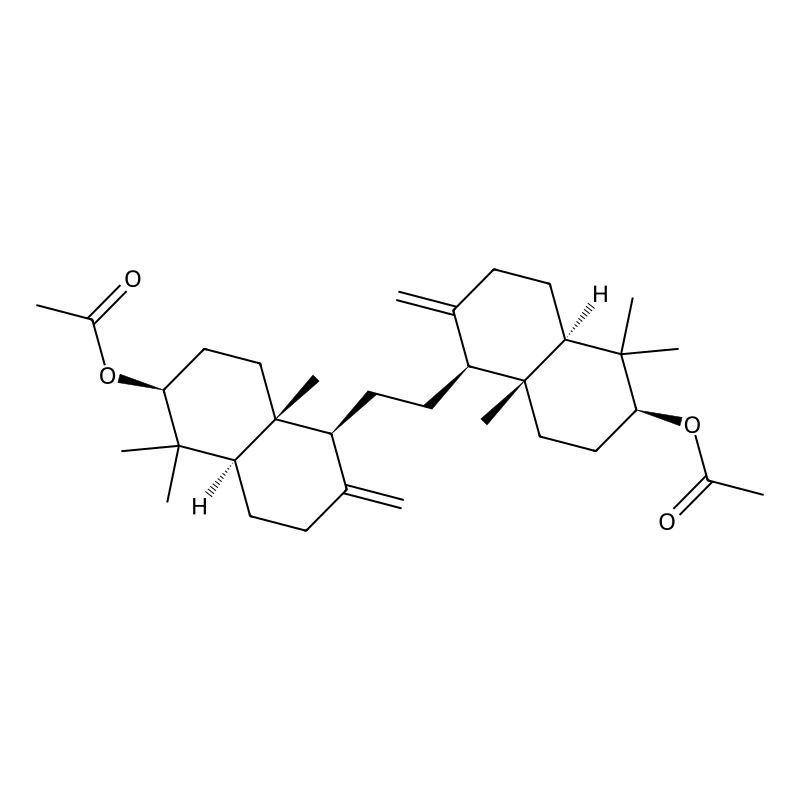

alpha-Onocerin diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Alpha-Onocerin diacetate is a chemical compound derived from alpha-onocerin, a tetracyclic triterpene. It exhibits a unique structure characterized by its C2-symmetry and is noted for its complex arrangement of carbon rings. The compound is significant in various biological contexts and is often studied for its potential therapeutic applications. The IUPAC name for alpha-onocerin diacetate is [(2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-3,4-dimethyl-1-azabicyclo[3.3.0]octan-2-yl]ethenyl]-2-methyl-3-(2-methylpropyl)-1,3-dioxolan-4-yl] acetate .

- Dehydrogenation: This reaction converts alpha-onoceradiene into 1:2:5-trimethylnaphthalene with high yield .

- Ozonolysis: This involves the cleavage of double bonds in the compound to yield smaller fragments upon hydrolysis .

- Cation-Olefin Tetracyclization: This method efficiently forms all four carbocyclic rings in one step during synthesis .

Alpha-Onocerin diacetate has been investigated for its biological activities, particularly in the realm of pharmacology. It exhibits:

- Antimicrobial Properties: Studies suggest that it may possess activity against certain bacterial strains.

- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in various assays.

- Cytotoxicity: Research indicates that it may have cytotoxic effects on specific cancer cell lines, suggesting its potential as an anticancer agent.

Alpha-Onocerin diacetate holds promise in various fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development targeting microbial infections and cancer.

- Natural Products Chemistry: It serves as a subject of study for understanding complex natural product synthesis and modification.

Research on interaction studies involving alpha-onocerin diacetate has revealed insights into:

- Enzyme Interactions: It interacts with specific enzymes involved in metabolic pathways, potentially influencing their activity.

- Receptor Binding: Preliminary studies indicate possible binding affinity to certain biological receptors, which may elucidate its therapeutic mechanisms.

Several compounds share structural similarities with alpha-onocerin diacetate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Beta-Onocerin | Similar tetracyclic structure | Exhibits different biological activities |

| Lupeol | Pentacyclic triterpene | Known for anti-inflammatory properties |

| Betulin | Pentacyclic structure with hydroxyl groups | Used in cosmetics and pharmaceuticals |

| Oleanolic Acid | Triterpene with a similar backbone | Exhibits hepatoprotective effects |

Alpha-onocerin diacetate stands out due to its unique C2-symmetry and specific biological activities that differentiate it from these similar compounds. Its unique synthesis pathway also contributes to its distinctiveness in the realm of natural products chemistry.